

A Comparative Guide to the Kinase Inhibitory Activity of Substituted Isoquinolines

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Compound of Interest

Compound Name: *5-Bromo-1-chloro-6-methylisoquinoline*

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The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have emerged as a significant class of protein kinase inhibitors, targeting a wide array of kinases implicated in diseases such as cancer and neurodegenerative disorders. This guide provides an objective comparison of the kinase inhibitory activity of substituted isoquinolines against other kinase inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of Kinase Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentration (IC₅₀) values of various substituted isoquinolines and other notable kinase inhibitors against a panel of protein kinases. Lower IC₅₀ values indicate greater potency.

Compound Class	Compound Example	Target Kinase	IC50 (nM)	Reference Compound	Target Kinase	IC50 (nM)
Pyrazolo[3,4-g]isoquinolines	Compound 1b	Haspin	57	CHR-6494	Haspin	2
CLK1	68	Flavopiridol	CDK9	10		
DYRK1A	250	AT7519	CDK9	< 10		
CDK9	564					
Compound 1c	Haspin	66	LDN-192960	Haspin	10	
CLK1	165					
DYRK1A	>1000					
CDK9	250					
Compound 2a	Haspin	91				
CLK1	60					
DYRK1A	28					
CDK9	65					
Compound 2c	Haspin	62				
DYRK1A	250					
CDK Inhibitors (Non-isoquinoline)	Flavopiridol	CDK1	30	Roscovitine	CDK2	100

CDK2	100						
CDK4	20						
CDK6	60						
CDK7	10						
CDK9	10						
AT7519	CDK1	190					
CDK2	44						
CDK4	67						
CDK5	18						
CDK9	< 10						
GSK-3 Inhibitors (Non- isoquinolin e)	LY2090314	GSK-3 α	1.5	Tideglusib	GSK-3	60	
GSK-3 β	0.9	COB-187	GSK-3 α/β	22/11			

Data for Pyrazolo[3,4-g]isoquinolines is sourced from a study on their synthesis and kinase inhibitory potencies.[1] IC50 values for other inhibitors are compiled from various sources.[2][3][4]

Experimental Protocols

The determination of kinase inhibitory activity, typically quantified by IC50 values, is crucial for the evaluation of novel compounds.[5] A widely used method is the luminescence-based kinase assay, which measures the amount of ATP consumed during the kinase reaction.

Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This protocol outlines a general procedure for measuring kinase activity and inhibition.

1. Materials:

- Kinase of interest
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Test compounds (substituted isoquinolines and reference inhibitors)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay kit)
- White, opaque 384-well plates
- Plate reader with luminescence detection capabilities

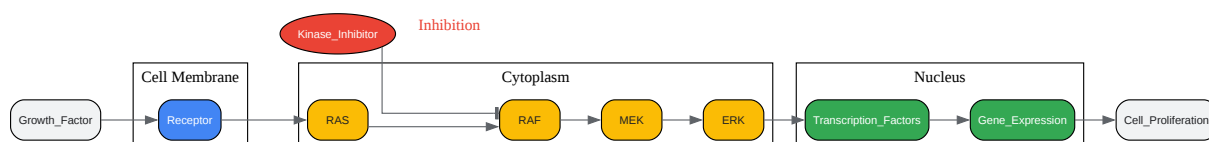
2. Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Kinase Reaction Setup:
 - In a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (as a control).
 - Add the kinase and its specific substrate to the wells.
 - Initiate the kinase reaction by adding ATP. The final reaction volume is typically small (e.g., 10 µL).
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- ADP Detection:

- Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction that produces light. Incubate for about 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.^[5]

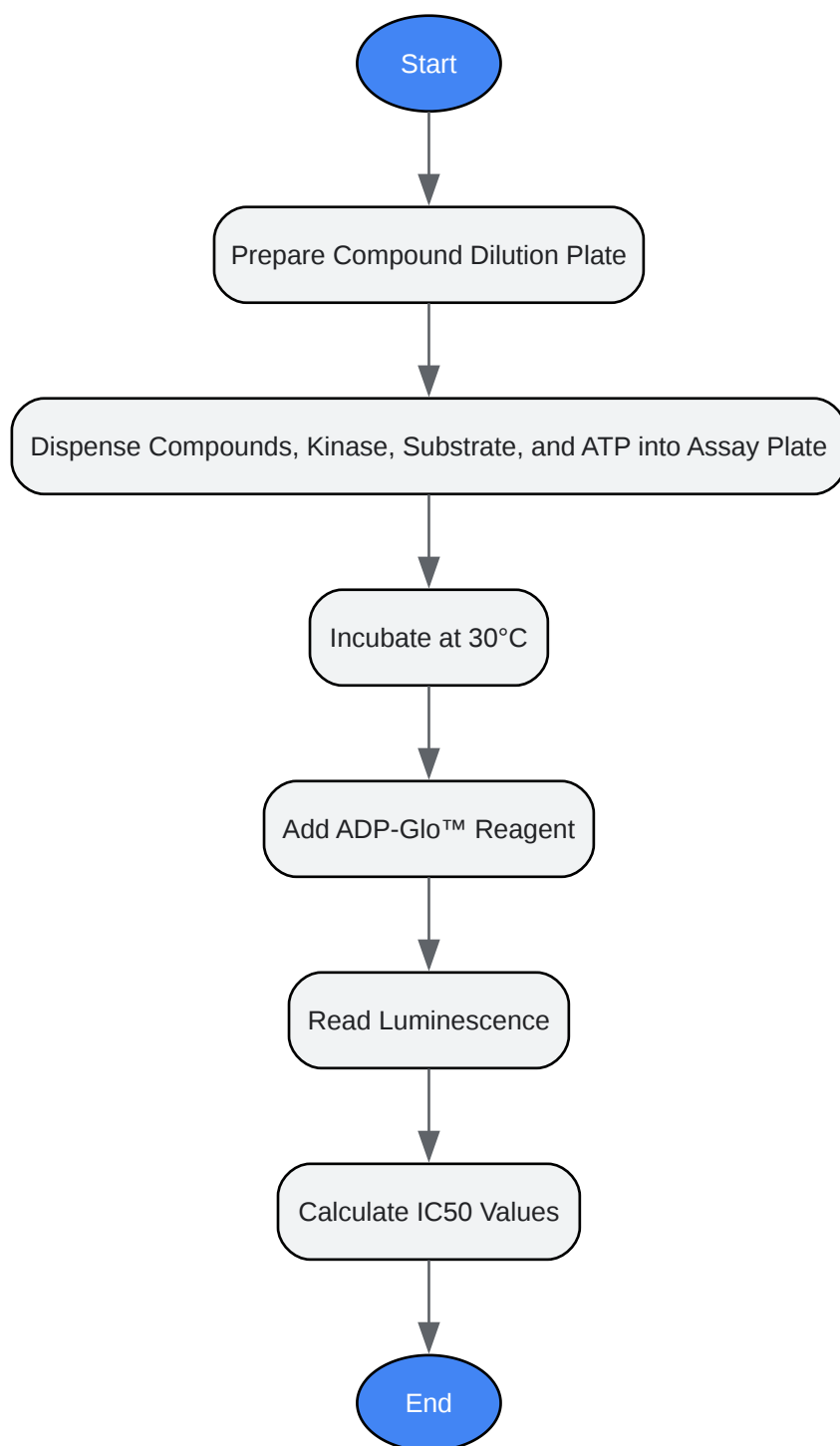
Visualizing Key Concepts

To further elucidate the context of kinase inhibition by substituted isoquinolines, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and a conceptual structure-activity relationship.



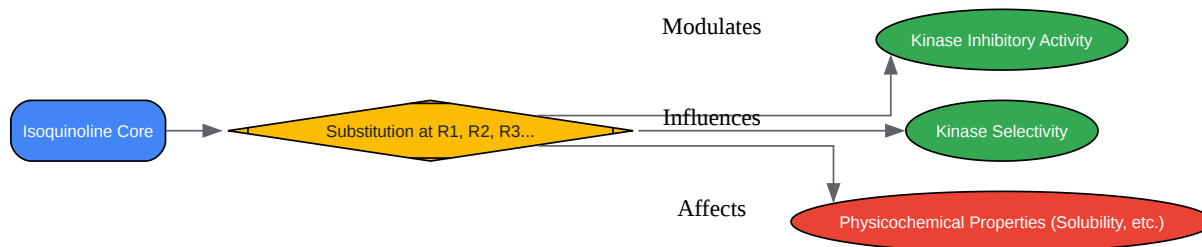
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Caption: A simplified MAPK/ERK signaling pathway, a common target of kinase inhibitors.



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Caption: Workflow for a luminescence-based kinase inhibition assay.



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Caption: Structure-Activity Relationship (SAR) logic for substituted isoquinolines.

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